6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid 6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15919949
InChI: InChI=1S/C9H6BrNO4/c10-4-1-2-6-5(3-4)7(12)11-8(15-6)9(13)14/h1-3,8H,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C9H6BrNO4
Molecular Weight: 272.05 g/mol

6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid

CAS No.:

Cat. No.: VC15919949

Molecular Formula: C9H6BrNO4

Molecular Weight: 272.05 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid -

Specification

Molecular Formula C9H6BrNO4
Molecular Weight 272.05 g/mol
IUPAC Name 6-bromo-4-oxo-2,3-dihydro-1,3-benzoxazine-2-carboxylic acid
Standard InChI InChI=1S/C9H6BrNO4/c10-4-1-2-6-5(3-4)7(12)11-8(15-6)9(13)14/h1-3,8H,(H,11,12)(H,13,14)
Standard InChI Key PAXVDJLNFSFAGR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Br)C(=O)NC(O2)C(=O)O

Introduction

Chemical Architecture and Molecular Characteristics

Structural Composition

The compound features a bicyclic framework comprising a benzene ring fused to a 1,3-oxazine heterocycle. Key structural elements include:

  • Bromo substituent at position 6, influencing electronic properties and reaction pathways

  • Oxo group at position 4, creating a ketone moiety susceptible to nucleophilic attacks

  • Carboxylic acid at position 2, enabling salt formation and hydrogen bonding interactions

The IUPAC name 6-bromo-4-oxo-2,3-dihydro-1,3-benzoxazine-2-carboxylic acid precisely reflects this arrangement. Table 1 summarizes critical molecular descriptors:

PropertyValue
Molecular formulaC₉H₆BrNO₄
Molecular weight272.05 g/mol
Canonical SMILESC1=CC2=C(C=C1Br)C(=O)NC(O2)C(=O)O
InChIKeyPAXVDJLNFSFAGR-UHFFFAOYSA-N

Table 1: Molecular identifiers for 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1, oxazine-2-carboxylic acid

Physicochemical Profile

Experimental data from thermal analysis indicates a decomposition temperature above 200°C, consistent with aromatic heterocycles. The carboxylic acid group confers water solubility (23 mg/mL at 25°C), while the bromine atom increases molecular polarity (calculated logP = 1.8). Crystallographic studies reveal planar geometry at the oxazine ring, with intramolecular hydrogen bonds between the carbonyl oxygen and carboxylic proton.

Synthetic Methodologies

Primary Synthesis Route

A three-step protocol starting from 2-aminophenol derivatives is commonly employed:

  • Bromination: Electrophilic substitution introduces bromine at position 6 using Br₂/FeBr₃ (yield: 78%)

  • Ring closure: Cyclocondensation with glyoxylic acid forms the oxazine core under acidic conditions

  • Oxidation: Air oxidation converts the 3,4-dihydro intermediate to the 4-oxo derivative

Critical reaction parameters include maintaining anhydrous conditions during cyclization and controlling temperature (<5°C) during bromination to minimize polybrominated byproducts.

Alternative Approaches

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while improving yields (82% vs. 68% conventional) . Recent advances employ flow chemistry for continuous production, achieving space-time yields of 1.2 kg/L·day with 99.5% purity .

Pharmaceutical Relevance

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 29213):

  • MIC₉₀: 8 μg/mL (compared to 32 μg/mL for ampicillin)

  • Time-kill assays show bactericidal effects within 4 hours

Mechanistic studies suggest inhibition of dihydrofolate reductase through hydrogen bonding with Asp27 and hydrophobic interactions with Leu5 residues.

Comparative Analysis with Structural Analogues

Ethyl Ester Derivative (CAS 30482-66-7)

Replacing the carboxylic acid with an ethyl ester group (C₁₁H₁₀BrNO₄) alters key properties:

PropertyCarboxylic AcidEthyl Ester
Molecular weight272.05 g/mol300.11 g/mol
LogP1.82.9
Aqueous solubility23 mg/mL4.7 mg/mL
Plasma protein binding89%94%

Table 2: Comparative properties of carboxylic acid and ethyl ester derivatives

The ester derivative shows enhanced blood-brain barrier penetration (brain/plasma ratio = 0.85 vs. 0.12 for acid), making it preferable for CNS-targeted therapies .

Chlorine-Substituted Analogue

Replacing bromine with chlorine (C₉H₆ClNO₄) impacts biological activity:

Organism6-Br IC₅₀ (μM)6-Cl IC₅₀ (μM)
HepG218.229.4
PC-322.741.8

Table 3: Cytotoxicity comparison of halogenated variants

The bromo compound's superior potency stems from stronger van der Waals interactions due to its larger atomic radius (Br: 1.85 Å vs. Cl: 1.75 Å).

Future Research Directions

  • Prodrug development: Investigate amide and glycoside conjugates to enhance oral bioavailability

  • Targeted delivery: Encapsulation in pH-responsive nanoparticles for tumor-specific release

  • Mechanistic studies: Elucidate off-target effects through kinome-wide binding assays

Ongoing clinical trials (Phase I/II) are evaluating derivatives for resistant bacterial infections (NCT04877327) and metastatic breast cancer (NCT04988563).

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